(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Overview
Description
Alpha-Adenosine is a rare anomer of the more commonly known beta-adenosine. It is a purine nucleoside composed of adenine attached to a ribose sugar via an alpha-glycosidic bond. This compound is not naturally abundant and has unique properties that distinguish it from its beta counterpart, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Alpha-Adenosine, also known as (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol or 9-alpha-d-ribofuranosyl-9h-purin-6-amine, primarily targets the adenosine receptors (ARs) in the body . These receptors are a family of G protein-coupled receptors and are classified into four subtypes: A1, A2A, A2B, and A3 . They play central roles in a broad range of physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system .
Mode of Action
Alpha-Adenosine interacts with its targets, the adenosine receptors, to exert its effects. It depresses the SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . This interaction results in negative chronotropy and dromotropy . It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Biochemical Pathways
Alpha-Adenosine affects several biochemical pathways. It is involved in the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . In addition, it is involved in the regulation of adenylyl cyclase, phospholipase C, inositol triphosphate, diacylglycerol, phosphatidylinositol 3-kinase, and mitogen-activated protein kinases .
Pharmacokinetics
Alpha-Adenosine has very rapid metabolism by adenosine deaminase in red cells and the endothelial wall . Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption , and it is absorbed by RBC’s and endothelium .
Result of Action
The molecular and cellular effects of alpha-Adenosine’s action are significant. It inhibits platelet aggregation to ADP . This mechanism is due to the elevation in intracellular cAMP and works through the A2a receptor . It also leads to hyperpolarization and suppression of calcium-dependent action potentials .
Action Environment
The action, efficacy, and stability of alpha-Adenosine can be influenced by environmental factors. For instance, adenosine is released from damaged tissue, which may contribute to the platelet dysfunction seen after severe trauma . Furthermore, the extracellular cAMP-adenosine pathway is operative in many cell types, including those of the airways . In airways, extracellular adenosine exerts pro-inflammatory effects and induces bronchoconstriction in patients with asthma and chronic obstructive pulmonary diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Adenosine can be synthesized through several methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the formation of an alpha-glycosidic bond between adenine and ribose. The mercuri procedure, for instance, uses mercuric salts to facilitate the glycosylation process, while the Vorbrüggen glycosylation employs silyl-protected nucleobases and glycosyl donors in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of alpha-adenosine is less common due to its rarity and the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities using optimized reaction conditions and catalysts that favor the formation of the alpha-anomer over the beta-anomer .
Chemical Reactions Analysis
Types of Reactions: Alpha-Adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can convert alpha-adenosine into inosine or other oxidized derivatives.
Reduction: Reduction reactions can modify the ribose moiety or the adenine base.
Substitution: Substitution reactions often involve the replacement of functional groups on the adenine base or the ribose sugar.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogenating agents and nucleophiles.
Major Products:
Scientific Research Applications
Alpha-Adenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Alpha-Adenosine is studied for its role in cellular signaling and metabolism.
Medicine: Research is ongoing into its potential therapeutic uses, including antiviral and anticancer properties.
Industry: It is used in the development of biochemical assays and as a reference compound in analytical chemistry
Comparison with Similar Compounds
Beta-Adenosine: The most common form of adenosine, involved in numerous biological processes.
Inosine: An oxidized derivative of adenosine with distinct biological functions.
Deoxyadenosine: A component of DNA, differing from adenosine by the absence of a hydroxyl group on the ribose sugar.
Uniqueness: Alpha-Adenosine is unique due to its alpha-glycosidic bond, which imparts different chemical and biological properties compared to its beta counterpart. This uniqueness makes it valuable for specific research applications where the alpha configuration is required .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-CRKDRTNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-25-7 | |
Record name | 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purin-6-amine, 9- alpha-D-ribofuranosyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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